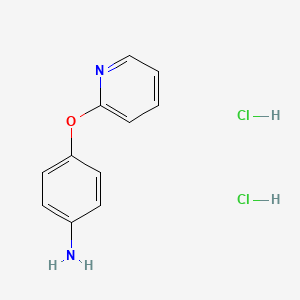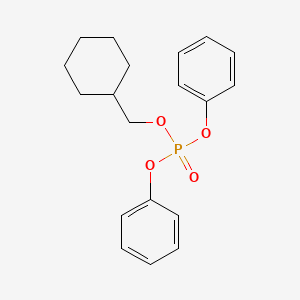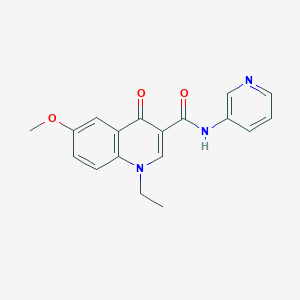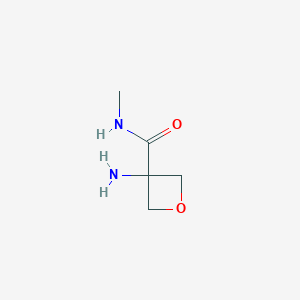
4-(Pyridin-2-yloxy)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yloxy)aniline dihydrochloride” can be represented by the InChI code: 1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2 . This indicates that the molecule consists of a pyridine ring attached to an aniline group via an ether linkage .Chemical Reactions Analysis
As with the synthesis, the specific chemical reactions that “4-(Pyridin-2-yloxy)aniline dihydrochloride” can undergo would depend on the reaction conditions and the other reactants present. It’s likely that it could participate in a variety of organic reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
“4-(Pyridin-2-yloxy)aniline dihydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antileishmanial Pyrazolopyridine Derivatives
A study explored the synthesis and structure-activity relationship analysis of antileishmanial pyrazolopyridine derivatives, which involved the condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with various aniline derivatives, including potentially 4-(Pyridin-2-yloxy)aniline dihydrochloride, as part of a program to study potential anti-Leishmania drugs. The compounds displayed promising results against promastigote forms of Leishmania amazonensis, with certain derivatives showing significant activity, highlighting the potential of these compounds in antileishmanial research (Heloisa de Mello et al., 2004).
Corrosion Inhibition Performance
Another study focused on the corrosion inhibition properties of a pyridine derivative on mild steel in hydrochloric acid, suggesting that similar compounds, like 4-(Pyridin-2-yloxy)aniline dihydrochloride, could have applications in corrosion inhibition. The compound was found to be a mixed-type inhibitor, and its efficiency decreased with a rise in temperature, following the Langmuir adsorption isotherm (Bing Xu et al., 2015).
Kinase Inhibition for Cancer Therapy
Research on docking and quantitative structure–activity relationship studies for derivatives similar to 4-(Pyridin-2-yloxy)aniline dihydrochloride as c-Met kinase inhibitors revealed their potential in cancer therapy. These compounds were analyzed for their inhibitory activity against c-Met kinase, a target for cancer treatment, showing that such compounds could be valuable in the development of new cancer therapies (Julio Caballero et al., 2011).
Synthetic Methodologies
A study on selective O-phosphitilation using nucleoside phosphoramidite reagents, where compounds like 4-(Pyridin-2-yloxy)aniline dihydrochloride could potentially be used, demonstrated an effective method for activating nucleoside phosphoramidites. This methodology could be beneficial in synthesizing oligonucleotides and their analogues, showcasing the compound's utility in advanced synthetic organic chemistry (S. Gryaznov & R. Letsinger, 1992).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound .
Future Directions
properties
IUPAC Name |
4-pyridin-2-yloxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.2ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJGQRAOKFXYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)aniline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)
![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2855397.png)
![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)

![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)
![7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2855408.png)
![N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2855411.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)